Titanocene bis(trifluoromethanesulfonate); 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

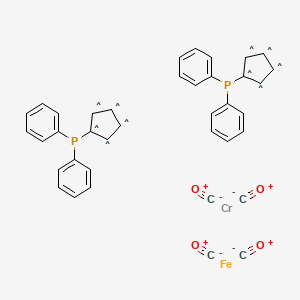

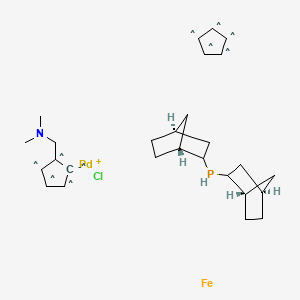

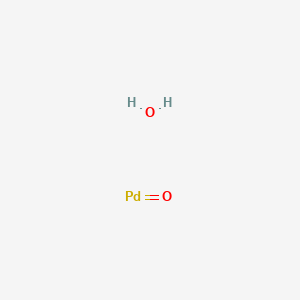

The molecular formula of Titanocene bis(trifluoromethanesulfonate) is C12H10F6O6S2Ti . Its molecular weight is 466.1 .Physical And Chemical Properties Analysis

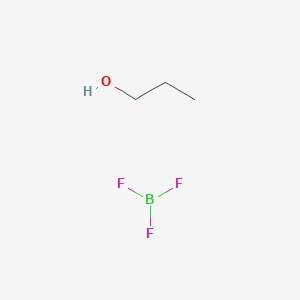

Titanocene bis(trifluoromethanesulfonate) is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .Applications De Recherche Scientifique

Lewis Acid Catalyst

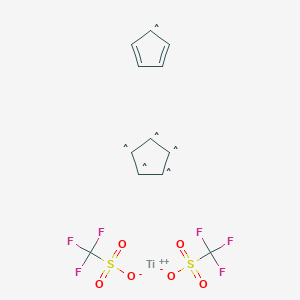

Titanocene Bis(trifluoromethanesulfonate) is highlighted as a useful Lewis Acid Catalyst . Lewis acids are substances that can accept an electron pair, and they are crucial in many chemical reactions, particularly in the field of organic synthesis.

Organic Synthesis

Low-valent titanocene catalysts, which include Titanocene Bis(trifluoromethanesulfonate), are versatile tools for organic synthesis . They promote inter- and intramolecular reactions ranging from homolytic bond cleavages to reductive umpolung reactions to additions and cyclizations in single electron steps .

Homolytic Bond Cleavages

As mentioned above, Titanocene Bis(trifluoromethanesulfonate) can facilitate homolytic bond cleavages . This process involves breaking a bond in such a way that each fragment retains one of the original bond’s electrons, leading to the formation of radicals.

Reductive Umpolung Reactions

Titanocene Bis(trifluoromethanesulfonate) can also promote reductive umpolung reactions . Umpolung, or polarity inversion, is a strategy in synthetic chemistry where the ordinary polarization of a molecule is reversed.

Additions and Cyclizations

This compound can facilitate additions and cyclizations in single electron steps . These reactions are fundamental in organic chemistry, leading to the formation of new carbon-carbon bonds and cyclic structures.

Moisture Sensitive Applications

Titanocene Bis(trifluoromethanesulfonate) is noted to be moisture sensitive . This suggests that it could have applications in environments where moisture control is critical, such as in certain types of chemical syntheses or material science applications.

Mécanisme D'action

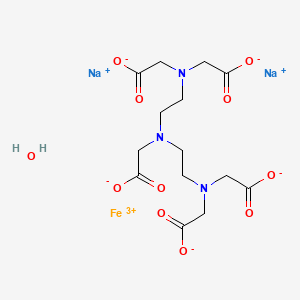

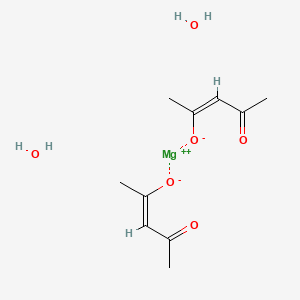

Titanocenes, including Titanocene bis(trifluoromethanesulfonate), have shown promising anticancer activity . The mechanism involves the delivery of titanium to cancer cells via transferrin-mediated endocytosis. This process requires the presence of labile Cp–Ti bonds that hydrolyze on a time scale to deliver titanium to transferrin .

Safety and Hazards

Propriétés

InChI |

InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q;;;;+2/p-2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUXRBUQJOYABI-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O6S2Ti |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)